molecular formula C11H22N2O2 B153504 tert-Butyl azepan-3-ylcarbamate CAS No. 454451-26-4

tert-Butyl azepan-3-ylcarbamate

Cat. No. B153504
M. Wt: 214.3 g/mol
InChI Key: NZEPWAXJSWYEDV-UHFFFAOYSA-N
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Description

Tert-Butyl azepan-3-ylcarbamate is a chemical compound that is of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss tert-Butyl azepan-3-ylcarbamate, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of tert-Butyl azepan-3-ylcarbamate.

Synthesis Analysis

The synthesis of related compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves intramolecular cyclization techniques starting from commercially available aminopropanol derivatives . Similarly, the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate is achieved through aziridine opening and optical resolution, demonstrating a practical approach to synthesizing tert-butyl carbamate derivatives . These methods could potentially be adapted for the synthesis of tert-Butyl azepan-3-ylcarbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl N-acetylcarbamate has been analyzed using crystallography, revealing centrosymmetric rings formed by pairs of molecules linked by hydrogen bonds . Although this compound is not tert-Butyl azepan-3-ylcarbamate, the techniques and types of interactions observed could provide a framework for analyzing the molecular structure of tert-Butyl azepan-3-ylcarbamate.

Chemical Reactions Analysis

The oxidation reactions of dialkyl-3H-azepines with selenium dioxide have been explored, leading to various products including azatropone derivatives . This study demonstrates the reactivity of azepine derivatives, which could be relevant when considering the chemical reactions of tert-Butyl azepan-3-ylcarbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are not directly discussed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that tert-Butyl azepan-3-ylcarbamate would likely exhibit properties consistent with tert-butyl carbamates, such as moderate stability and the potential for hydrogen bonding due to the presence of the carbamate group .

Relevant Case Studies

The papers provided do not include case studies directly related to tert-Butyl azepan-3-ylcarbamate. However, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate derivatives and the development of high-performance adhesive block copolymers containing tert-butyl acrylate are indicative of the utility of tert-butyl carbamate derivatives in medicinal chemistry and materials science, respectively.

Scientific Research Applications

Synthesis and Chemical Reactions

  • tert-Butyl azepan-3-ylcarbamate is involved in various synthesis and chemical reaction processes. For example, it plays a role in the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through the Diels-Alder reaction, which highlights its utility in complex organic syntheses (Padwa, Brodney, & Lynch, 2003).
  • In process development and pilot-plant synthesis, tert-Butyl azepan-3-ylcarbamate derivatives are utilized as intermediates in the manufacture of lymphocyte function-associated antigen 1 inhibitors, demonstrating its importance in pharmaceutical manufacturing (Li et al., 2012).

Structural Characterization and Analysis

  • The compound has been the subject of structural characterization using advanced techniques like 2D heteronuclear NMR experiments. This type of research aids in the detailed understanding of its molecular structure (Aouine et al., 2016).
  • Additionally, studies have focused on the practical synthesis of related compounds like trans-tert-butyl-2-aminocyclopentylcarbamate, highlighting the compound's relevance in the synthesis of chiral ligands and peptide nucleic acids (Xu & Appella, 2006).

Applications in Polymer Science

  • tert-Butyl azepan-3-ylcarbamate derivatives have been explored in the field of polymer science. For instance, thermoplastic poly(tert-butyl acrylate) demonstrates significant electroactive properties, expanding the utility of these compounds in materials science (Yu et al., 2009).

Photodissociation Dynamics

  • The photodissociation dynamics of tert-butyl radical derivatives have been studied using techniques like photofragment translational spectroscopy. Such studies contribute to a deeper understanding of chemical kinetics and reaction mechanisms (Negru et al., 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 . The MSDS for this compound can be found here.

properties

IUPAC Name

tert-butyl N-(azepan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPWAXJSWYEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609582
Record name tert-Butyl azepan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl azepan-3-ylcarbamate

CAS RN

454451-26-4
Record name tert-Butyl azepan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 3-AZEPANYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Huang, Z Zhang, X Barros-Álvarez, CY Koh… - European journal of …, 2016 - Elsevier
A screening hit 1 against Trypanosoma brucei methionyl-tRNA synthetase was optimized using a structure-guided approach. The optimization led to the identification of two novel series …
Number of citations: 26 www.sciencedirect.com
RA Gallego, L Bernier, H Chen… - Journal of Medicinal …, 2023 - ACS Publications
Immune activating agents represent a valuable class of therapeutics for the treatment of cancer. An area of active research is expanding the types of these therapeutics that are …
Number of citations: 3 pubs.acs.org

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